molecular formula C19H21ClN2O3S B2572250 4-chloro-N~1~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-benzenesulfonamide CAS No. 941955-46-0

4-chloro-N~1~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-benzenesulfonamide

Cat. No.: B2572250
CAS No.: 941955-46-0
M. Wt: 392.9
InChI Key: KKJPVLPPOPEJMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N~1~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-benzenesulfonamide is a useful research compound. Its molecular formula is C19H21ClN2O3S and its molecular weight is 392.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

Synthesis and Evaluation of Anticancer Agents : Research into sulfonamide derivatives, including structures similar to "4-chloro-N1-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-benzenesulfonamide," has demonstrated promising anticancer properties. Compounds synthesized from sulfonamide and quinoline derivatives have shown interesting cytotoxic activity against various cancer cell lines, suggesting their potential utility as anticancer agents (Ghorab et al., 2008); (Al-Said et al., 2010). Notably, these studies highlight the synthesis of novel quinolines and their derivatives with significant in vitro anticancer activities, offering a foundation for further exploration in cancer therapeutics.

Mechanisms of Action : The anticancer efficacy of these compounds is often linked to their ability to inhibit specific cellular enzymes or pathways. For instance, certain sulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrase isozymes, which play a crucial role in tumor growth and metastasis. The inhibition of these enzymes by sulfonamide derivatives suggests a potential mechanism through which these compounds exert their anticancer effects, warranting further investigation into their therapeutic applications (Sethi et al., 2013).

Molecular Design and Synthesis

Novel Synthesis Approaches : The research also encompasses the development of innovative synthetic methods for creating sulfonamide derivatives. Techniques such as mechanochemical C–N coupling reactions have been employed to synthesize benzimidazoles and quinazolin-4(3H)-ones, demonstrating the versatility of sulfonamide compounds in the design of new therapeutic molecules (Bera et al., 2022).

Molecular Structure Analysis : Detailed studies on the molecular structure of these compounds, including X-ray diffraction and spectral data analysis, provide insight into the relationship between their chemical structure and biological activity. This information is crucial for the rational design of more effective and selective anticancer agents, highlighting the importance of structural considerations in drug development (Liu et al., 1994).

Properties

IUPAC Name

4-chloro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c1-13(2)12-22-18-9-6-16(11-14(18)3-10-19(22)23)21-26(24,25)17-7-4-15(20)5-8-17/h4-9,11,13,21H,3,10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJPVLPPOPEJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.